2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-phenylpropyl)piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-14-13-17-11-9-16(10-12-17)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,16,18H,4,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBYUMFXHLDMQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCC2=CC=CC=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 2 4 3 Phenyl Propyl Piperidin 1 Yl Ethanol and Its Analogues
General Synthetic Strategies for Constructing Piperidine (B6355638) Ring Systems
The piperidine scaffold is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. Consequently, a diverse array of synthetic methodologies has been developed for its construction. One of the most prominent and versatile methods is reductive amination . This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by a reduction step to form the saturated heterocyclic ring. The use of various reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation offers control over the reaction conditions and selectivity. researchgate.netchim.it Intramolecular reductive amination of amino-aldehydes or amino-ketones is a particularly effective strategy for the synthesis of substituted piperidines. researchgate.net
Another widely employed strategy is the hydrogenation of pyridine precursors . Substituted pyridines can be catalytically hydrogenated using various catalysts like platinum, palladium, or rhodium on carbon to yield the corresponding piperidines. This method is advantageous as it allows for the introduction of substituents onto the aromatic ring prior to the reduction to the saturated heterocycle. mdpi.com
Furthermore, various cyclization reactions, including intramolecular Michael additions, and ring-closing metathesis, have been successfully applied to construct the piperidine ring system, offering access to a wide range of substitution patterns and stereochemistries.
Specific Synthetic Routes to 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol
The synthesis of the title compound can be envisioned through a convergent approach, where the 4-(3-phenylpropyl)piperidine (B106336) core is first assembled and then functionalized with the ethanol (B145695) moiety at the nitrogen atom.
Nitrogen-Alkylation Approaches and Reaction Mechanisms
A common method for the N-alkylation of secondary amines like piperidine involves the reaction with an appropriate alkyl halide. In this context, 4-(3-phenylpropyl)piperidine can be reacted with a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol, in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen atom of the piperidine attacks the electrophilic carbon of the 2-haloethanol, displacing the halide ion. The choice of base (e.g., potassium carbonate, triethylamine) and solvent (e.g., acetonitrile, DMF) can influence the reaction rate and yield. researchgate.net
Alternatively, the reaction of 4-(3-phenylpropyl)piperidine with ethylene oxide provides a direct route to the N-ethanol derivative. This reaction is a nucleophilic ring-opening of the epoxide, where the piperidine nitrogen acts as the nucleophile. The reaction is typically carried out in a protic solvent like methanol or ethanol and can be catalyzed by acids or bases. The mechanism involves the attack of the nitrogen lone pair on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the three-membered ring and the formation of the N-C bond and a hydroxyl group.
Reductive Amination Protocols for Piperidine Functionalization
Reductive amination can also be employed to introduce the ethanol moiety. This would involve the reaction of 4-(3-phenylpropyl)piperidine with glycolaldehyde (2-hydroxyethanal). The reaction proceeds through the initial formation of a hemiaminal intermediate, which then dehydrates to form an enamine or an iminium ion. Subsequent reduction of this intermediate with a suitable reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)₃], yields the desired this compound. organic-chemistry.orgmdpi.com This method offers a one-pot procedure for the N-functionalization of the piperidine ring.
Formation of the Phenylpropyl Side Chain
The 4-(3-phenylpropyl) side chain can be introduced onto the piperidine ring through several synthetic strategies. One common approach starts from a pre-formed piperidine derivative, such as 4-piperidone. The phenylpropyl group can be introduced via a Wittig reaction or a Horner-Wadsworth-Emmons reaction with an appropriate phosphorus ylide, followed by reduction of the resulting double bond.
Alternatively, the synthesis can commence from a pyridine precursor. For instance, 4-picoline can be alkylated at the methyl group, followed by chain extension and subsequent reduction of the pyridine ring to a piperidine. Another route involves the catalytic coupling of a pyridine derivative with a phenylpropyl-containing reagent. For example, nickel-catalyzed or ruthenium-catalyzed coupling reactions of a suitable pyridine substrate with a phenylpropyl source have been reported. nih.gov The Wolff-Kishner reduction of a 4-(3-phenylpropanoyl)pyridine precursor also provides a viable route to 4-(3-phenylpropyl)pyridine, which can then be reduced to the corresponding piperidine. nih.gov
A plausible synthetic sequence is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Grignard Reaction | 4-Pyridinecarboxaldehyde, 2-Phenylethylmagnesium bromide | Diethyl ether, low temperature | 1-Phenyl-2-(pyridin-4-yl)ethanol |
| 2 | Dehydration | 1-Phenyl-2-(pyridin-4-yl)ethanol | Acid catalyst, heat | 4-(2-Phenylethenyl)pyridine |
| 3 | Hydrogenation | 4-(2-Phenylethenyl)pyridine | H₂, Pd/C | 4-(2-Phenylethyl)pyridine |
| 4 | Reduction | 4-(3-Phenylpropyl)pyridine | H₂, PtO₂ or Na/EtOH | 4-(3-Phenylpropyl)piperidine |
Introduction of the Ethanol Moiety
With 4-(3-phenylpropyl)piperidine in hand, the final step is the introduction of the 2-hydroxyethyl group at the nitrogen atom. As discussed in section 2.2.1, this can be achieved through N-alkylation with 2-chloroethanol in the presence of a base like K₂CO₃ in a solvent such as acetonitrile. researchgate.net Another efficient method is the reaction with ethylene oxide in a protic solvent.
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 5 | N-Alkylation | 4-(3-Phenylpropyl)piperidine, 2-Chloroethanol | K₂CO₃, Acetonitrile, heat | This compound |
| or | ||||
| 5' | Ring-opening | 4-(3-Phenylpropyl)piperidine, Ethylene oxide | Methanol, room temperature | This compound |
Chemical Transformations for Analog Development
The development of analogs of this compound is crucial for exploring its biological activity and establishing a structure-activity relationship (SAR). nih.gov Chemical modifications can be performed on different parts of the molecule, including the phenyl ring, the propyl chain, the piperidine ring, and the ethanol moiety.
Modification of the Phenyl Ring: The aromatic ring can be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties and lipophilicity of the molecule. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation/alkylation, can be performed on the phenylpropyl side chain, either before or after its attachment to the piperidine ring.
Modification of the Propyl Chain: The length and flexibility of the alkyl chain connecting the phenyl and piperidine rings can be varied. Analogs with shorter (ethyl) or longer (butyl) chains can be synthesized using appropriate starting materials. The introduction of functional groups, such as hydroxyl or carbonyl groups, within the chain can also be explored.
Modification of the Piperidine Ring: The piperidine ring itself can be a target for derivatization. For instance, rhodium-catalyzed C-H functionalization can be used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring, allowing for the synthesis of positional analogs. nih.govd-nb.infonih.gov
Modification of the Ethanol Moiety: The terminal hydroxyl group of the ethanol side chain offers a convenient handle for further functionalization. It can be esterified or etherified to produce a variety of derivatives. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, which can then be used in a range of subsequent reactions, such as reductive amination to introduce new amino groups or amide bond formation.
Below is a table summarizing potential derivatization strategies:
| Molecular Scaffold | Derivatization Strategy | Potential Functional Groups |
| Phenyl Ring | Electrophilic Aromatic Substitution | -NO₂, -Cl, -Br, -F, -CH₃, -OCH₃, -CF₃ |
| Propyl Chain | Variation of Chain Length | Ethyl, Butyl, etc. |
| Introduction of Functional Groups | -OH, =O | |
| Piperidine Ring | C-H Functionalization | Alkyl, Aryl, Ester groups |
| Ethanol Moiety | Esterification/Etherification | -OCOCH₃, -OCH₂Ph |
| Oxidation | -CHO, -COOH | |
| Further reaction of oxidized products | Amides, Esters, Amines |
Modifications on the Piperidine Nitrogen Atom
The tertiary amine of the piperidine ring in this compound is a key site for chemical derivatization. Common modifications include N-alkylation and N-acylation, which can significantly alter the compound's steric and electronic properties.
N-Alkylation: The introduction of various alkyl groups on the piperidine nitrogen can be achieved through standard nucleophilic substitution reactions. This typically involves reacting the parent secondary amine, 4-(3-phenylpropyl)piperidine, with a suitable alkyl halide or by reductive amination. For instance, the synthesis of related N-benzyl analogues has been described where different 4'-alkyl, 4'-alkenyl, and 4'-alkynyl substituents were introduced on the phenyl ring of the benzyl moiety. nih.gov
N-Acylation: The piperidine nitrogen can also be acylated to form amides. This is generally accomplished by treating the secondary amine precursor with an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.net The resulting N-acyl derivatives can exhibit different conformational preferences and hydrogen bonding capabilities compared to their N-alkyl counterparts.
Structural Variations within the Phenylpropyl Moiety
The phenylpropyl group offers another avenue for structural diversification. Modifications can be made to the phenyl ring by introducing various substituents or by replacing the phenyl ring with a heteroaromatic system.
Phenyl Ring Substitution: A range of substituents can be introduced onto the phenyl ring to modulate the electronic and lipophilic character of the molecule. These substitutions can include electron-donating groups (e.g., alkyl, alkoxy) and electron-withdrawing groups (e.g., halogens, trifluoromethyl). The synthesis of such substituted analogues often starts from appropriately substituted phenyl precursors. For example, a series of substituted N-benzyl analogues of a dopamine (B1211576) transporter (DAT) specific compound, 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, were synthesized with various substitutions on the phenyl ring. nih.gov
Heteroaromatic Substitutions: The phenyl ring can be replaced by various heteroaromatic rings to explore different steric and electronic profiles. The introduction of heteroaromatic moieties can be accomplished through various cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, which are well-established methods for forming carbon-carbon bonds between aromatic and heteroaromatic rings. rsc.org
Alterations to the Ethanolic Hydroxyl Group
The primary hydroxyl group of the ethanol moiety is a versatile functional handle that can be readily modified through several common organic transformations.
Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid, acyl chloride, or acid anhydride. This reaction is often catalyzed by an acid or a base. Esterification can be used to introduce a wide variety of functional groups and to modify the polarity and metabolic stability of the parent compound.
Etherification: The formation of an ether linkage is another common modification. This can be achieved through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Advanced Synthetic Techniques and Characterization Methods
The synthesis and derivatization of this compound and its analogues necessitate the use of advanced analytical techniques for their purification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for the structural characterization of these compounds. rsc.orgrsc.orgcaltech.edu
¹H NMR: The proton NMR spectrum would provide detailed information about the chemical environment of each proton. For the parent compound, one would expect to see characteristic signals for the aromatic protons of the phenyl ring, the aliphatic protons of the propyl chain and piperidine ring, and the protons of the ethanol moiety.
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. rsc.orgrsc.orgcaltech.edu
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phenyl | 7.10 - 7.30 | Multiplet |
| -CH₂-Ph | 2.55 - 2.65 | Triplet |
| -CH₂-CH₂-Ph | 1.60 - 1.70 | Multiplet |
| Piperidine CH₂ adjacent to N | 2.80 - 3.00 | Multiplet |
| Piperidine CH | 1.20 - 1.80 | Multiplet |
| N-CH₂-CH₂OH | 2.45 - 2.55 | Triplet |
| -CH₂OH | 3.50 - 3.60 | Triplet |
| -OH | Variable | Singlet (broad) |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Phenyl (quaternary) | 142.0 |
| Phenyl (CH) | 128.0 - 129.0 |
| -CH₂-Ph | 36.0 |
| -CH₂-CH₂-Ph | 33.0 |
| Piperidine C adjacent to N | 54.0 |
| Piperidine CH | 32.0 - 38.0 |
| N-CH₂-CH₂OH | 60.0 |
| -CH₂OH | 68.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. rsc.org The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. researchgate.net Characteristic C-H stretching vibrations for the aromatic and aliphatic portions would be observed in the 2800-3100 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. researchgate.net Electron ionization (EI) or electrospray ionization (ESI) are common techniques used. The mass spectrum would show the molecular ion peak (M⁺) and various fragment ions, which can provide valuable structural information.
Elemental Analysis: Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is crucial for confirming the empirical formula of a newly synthesized compound.
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including stereochemistry and conformational details. mdpi.commdpi.comresearchgate.net This technique is particularly valuable for establishing the absolute configuration of chiral centers and for studying intermolecular interactions in the solid state.
Structure Activity Relationship Sar Studies of 2 4 3 Phenyl Propyl Piperidin 1 Yl Ethanol Derivatives
Correlating Structural Features with Biological Potency and Selectivity
The biological potency and selectivity of 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol derivatives are intricately linked to their structural characteristics. Modifications to the piperidine (B6355638) ring, the phenylpropyl chain, and the ethanol (B145695) linker have been shown to significantly influence how these compounds interact with their biological targets.
Impact of Piperidine Ring Substitutions on Pharmacological Effects
The piperidine moiety is a common scaffold in many pharmacologically active compounds and serves as a critical structural element for the activity of this compound derivatives. acs.orgugr.esijnrd.orgnih.govencyclopedia.pub Substitutions on the piperidine ring can modulate the compound's affinity and selectivity for its target receptors.
Research on related piperidine-based sigma receptor ligands has demonstrated that the nature and position of substituents on the piperidine ring are crucial for affinity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, substitutions on the phenylacetamide aromatic ring influenced binding at both sigma-1 and sigma-2 receptors. Halogen substitutions generally increased affinity for sigma-2 receptors, while electron-donating groups like OH, OMe, or NH2 resulted in weaker affinity for sigma-2 receptors. nih.gov The position of substitution also plays a role, with 3-substituted compounds generally showing higher affinity for both sigma receptor subtypes compared to 2- and 4-substituted analogues. nih.gov
Furthermore, the piperidine ring itself is considered a key element for dual activity at different receptors, such as histamine (B1213489) H3 and sigma-1 receptors. acs.orgugr.es Replacing the piperidine ring with a piperazine (B1678402) has been shown to drastically alter the affinity profile, highlighting the importance of the piperidine core for specific receptor interactions. acs.orgugr.es The basicity of the piperidine nitrogen is also a key determinant for sigma receptor affinity and selectivity. nih.gov
Table 1: Effect of Piperidine Ring Modifications on Receptor Affinity
| Compound Modification | Target Receptor | Observed Effect on Affinity | Reference |
| Halogen substitution on associated phenyl ring | Sigma-2 | Increased affinity | nih.gov |
| Electron-donating group (OH, OMe, NH2) on associated phenyl ring | Sigma-2 | Weak or negligible affinity | nih.gov |
| 3-substitution on associated phenyl ring (vs. 2- or 4-) | Sigma-1 & Sigma-2 | Higher affinity | nih.gov |
| Replacement of piperidine with piperazine | Histamine H3 / Sigma-1 | Significantly altered affinity | acs.orgugr.es |
Role of the Phenylpropyl Chain Length and Branching in Receptor Interactions
The 3-phenylpropyl group is a significant feature of the parent compound, contributing to its hydrophobic interactions with receptor binding pockets. The length and branching of this alkyl-aryl chain are critical determinants of binding affinity and selectivity.
Studies on various sigma receptor ligands have emphasized the importance of a hydrophobic moiety connected to a basic amine. semanticscholar.org In a series of N,N'-disubstituted piperazines, which share structural similarities, the N-(3-phenylpropyl) group was a key component. nih.gov Altering the length of the linker between the phenyl group and the piperidine nitrogen can impact receptor affinity. For instance, in a series of phenoxyalkylpiperidines, elongating the linker from an oxyethylene to an oxypropylene chain led to a more than 10-fold increase in sigma-1 receptor affinity in certain derivatives. uniba.it This suggests that an optimal distance between the aromatic ring and the basic nitrogen is required for effective receptor binding.
The substitution pattern on the phenyl ring of the phenylpropyl chain also plays a role. In related compounds, substitutions on the phenyl ring were systematically varied to study their effect on biological activity, indicating that electronic and hydrophobic characteristics of these substituents are important for receptor interaction. semanticscholar.org
Significance of the Ethanol Linker and Terminal Hydroxyl Group
The 2-hydroxyethyl group (ethanol linker) attached to the piperidine nitrogen introduces a polar functional group that can participate in hydrogen bonding with the receptor. The presence and nature of this N-substituent are crucial for the pharmacological profile.
The terminal hydroxyl group can act as a hydrogen bond donor, which can be a critical interaction for high-affinity binding to certain receptors. In some sigma receptor ligands, the presence of a hydroxyl group is beneficial for affinity. nih.gov However, the replacement of this hydroxyl group with other functionalities, a strategy known as bioisosteric replacement, can be used to modulate the compound's properties. cambridgemedchemconsulting.comresearchgate.netnih.gov For example, replacing a hydroxyl group with a fluorine atom can alter metabolic stability and pKa. cambridgemedchemconsulting.com
Stereochemical Influence on Biological Activity
Chirality can play a pivotal role in the biological activity of drug molecules, as enantiomers often exhibit different affinities and efficacies for their biological targets. nih.govmdpi.com For derivatives of this compound, the presence of stereocenters can lead to enantiomers with distinct pharmacological profiles.
While specific stereochemical studies on this compound itself were not found in the provided search results, the principles of stereoselectivity are well-established for related piperidine-containing ligands. For instance, in a study of octoclothepin enantiomers, the (S)-enantiomer was found to be a more potent dopamine (B1211576) D-2 antagonist than the (R)-enantiomer. sigmaaldrich.com Similarly, for 3-(3-hydroxyphenyl)piperidines, the R and S enantiomers displayed different selectivities for sigma and D2 receptors. nih.gov
Computational docking studies on other chiral sigma-1 receptor ligands have shown that enantiomers can adopt different binding poses within the receptor, leading to different molecular interactions. hzdr.de This can result in one enantiomer acting as an agonist while the other acts as an antagonist. hzdr.de The synthesis of individual stereoisomers is therefore crucial to fully characterize the pharmacological properties of chiral derivatives. researchgate.net
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.compensoft.netmdpi.com By developing mathematical models, QSAR can predict the activity of new compounds and provide insights into the structural features that are important for activity.
For classes of compounds similar to this compound, QSAR studies have been successfully applied. For example, a QSAR study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as sigma-1 receptor ligands was conducted to understand the influence of substitutions on the phenylacetamide aromatic ring. nih.gov This type of analysis uses physicochemical parameters such as hydrophobicity, electronic properties, and steric factors to build a predictive model. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the structure-activity relationship. These models can highlight regions around the molecule where steric bulk, electrostatic charge, or hydrophobicity are favorable or unfavorable for activity. mdpi.com Such models have been developed for various piperidine-containing compounds, aiding in the rational design of new, more potent ligands. nih.gov
Preclinical Pharmacological Evaluation in in Vitro and in Vivo Animal Models
In Vitro Biological Assays for Functional Characterization
In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with specific biological targets.
Radioligand Binding Assays and Competition Studies
Radioligand binding assays are a standard method to determine the affinity and selectivity of a compound for various receptors. nih.gov These assays involve using a radioactively labeled ligand that is known to bind to a specific receptor. The compound of interest is then introduced to see if it can displace the radioligand, thereby indicating its own binding affinity. nih.gov Competition studies help in determining the binding affinity (Ki) of the test compound. No radioligand binding data for 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol has been reported.
Enzyme Inhibition Kinetic Studies
Enzyme inhibition assays are performed to understand if a compound can interfere with an enzyme's activity. Kinetic studies can reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki). khanacademy.org This information is crucial for assessing a compound's potential therapeutic effects or off-target interactions. There are no published enzyme inhibition kinetic studies for this compound.
Cell-Based Functional Assays (e.g., antiproliferative activity)
Cell-based assays are used to evaluate the biological effect of a compound on living cells. For instance, antiproliferative assays measure the ability of a compound to inhibit cell growth and are commonly used in cancer research. nih.govnih.gov Such assays can provide insights into a compound's potential as a therapeutic agent. No data regarding the antiproliferative or other cell-based functional activities of this compound are currently available.
Neurotransmitter Uptake Assays
Neurotransmitter uptake assays are critical for compounds being investigated for their potential effects on the central nervous system. These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters (e.g., dopamine (B1211576), serotonin, norepinephrine) into presynaptic neurons, which can modulate synaptic transmission. No studies on the effect of this compound on neurotransmitter uptake have been found in the scientific literature.
In Vivo Studies in Relevant Animal Models
In vivo studies are essential to understand the physiological and behavioral effects of a compound in a living organism.
Behavioral Pharmacological Assessments (e.g., locomotor activity)
Behavioral assessments in animal models, such as measuring changes in locomotor activity, are used to evaluate the psychoactive properties of a compound. plos.org An increase or decrease in movement can indicate stimulant or sedative effects, respectively. nih.gov Currently, there are no published reports on the behavioral pharmacological effects of this compound in any animal models.
Data Tables (Illustrative - No Data Available)
| Assay Type | Target | Radioligand | Ki (nM) | Reference |
| Radioligand Binding | N/A | N/A | N/A | N/A |
| Enzyme | Inhibition Type | Ki (µM) | Reference |
| Enzyme Inhibition | N/A | N/A | N/A |
| Cell Line | Assay | IC50 (µM) | Reference |
| Antiproliferative Activity | N/A | N/A | N/A |
| Transporter | Substrate | IC50 (nM) | Reference |
| Neurotransmitter Uptake | N/A | N/A | N/A |
| Animal Model | Behavioral Test | Outcome | Reference |
| In Vivo Behavior | Locomotor Activity | N/A | N/A |
Models for Specific Pharmacological Effects (e.g., anti-ulcer, antihistaminic)
Detailed preclinical investigations using established in vitro and in vivo animal models are crucial to determine the therapeutic potential of novel chemical entities. For the compound this compound, its pharmacological effects, particularly its anti-ulcer and antihistaminic properties, would be evaluated through a series of validated assays.
Anti-Ulcer Activity Models:
The assessment of anti-ulcer activity typically involves both in vivo and in vitro models that mimic the pathophysiological conditions of peptic ulcers. In vivo models are instrumental in evaluating the protective effects of a compound against gastric mucosal injury.
Commonly employed in vivo models for inducing gastric ulcers in animals like rats include:
Ethanol-Induced Ulcer Model: This model is used to assess the cytoprotective effects of a compound. austinpublishinggroup.comnih.gov Ethanol (B145695) administration directly damages the gastric mucosa, and the ability of a test compound to reduce the extent of this damage is quantified. mdpi.comresearchgate.net
Pylorus Ligation-Induced Ulcer Model: This model evaluates the anti-secretory activity of a compound. austinpublishinggroup.com Ligation of the pylorus leads to the accumulation of gastric acid and pepsin, resulting in ulcer formation. researchgate.net The test compound's efficacy is determined by its ability to decrease gastric acid volume, total acidity, and the ulcer index. austinpublishinggroup.comresearchgate.net
Stress-Induced Ulcer Models: Models such as cold restraint stress or water immersion stress are used to induce ulcers by simulating physiological stress, which is a known factor in ulcer development. austinpublishinggroup.com
In these models, the efficacy of this compound would be compared against a standard anti-ulcer drug, such as ranitidine (B14927) or omeprazole. mdpi.comresearchgate.net The assessment parameters would include the ulcer index, gastric juice volume, pH, and total acidity. researchgate.net Histopathological examination of the gastric tissue would also be performed to observe any protective changes at a cellular level. mdpi.com
Antihistaminic Activity Models:
The antihistaminic potential of this compound would be investigated using in vitro models that measure its ability to antagonize the effects of histamine (B1213489).
Isolated Guinea Pig Ileum Preparation: This is a classic in vitro model for evaluating H1 receptor antagonists. biomolther.org The contractile response of the isolated guinea pig ileum to histamine is measured in the absence and presence of the test compound. A reduction in the histamine-induced contraction would indicate antihistaminic activity. biomolther.org
The potency of the compound is typically expressed as a pA2 value, which provides a measure of its antagonist activity. The results would be compared with a known antihistamine like cetirizine. biomolther.org
Pharmacokinetic and Biodistribution Studies in Animal Systems
Pharmacokinetic and biodistribution studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. These studies are typically conducted in animal models such as rats or mice.
Pharmacokinetic Studies:
Pharmacokinetic studies for this compound would involve administering the compound to animals through various routes (e.g., oral, intravenous) and then collecting blood samples at different time points. The concentration of the compound in the plasma would be determined using a validated analytical method, such as high-performance liquid chromatography (HPLC). frontiersin.org
Key pharmacokinetic parameters that would be determined include:
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| t1/2 | The period of time required for the concentration of a drug to be reduced by one-half. |
| AUC | Area under the curve, which reflects the total exposure to a drug. |
| Clearance | The rate at which the drug is removed from the body. |
| Volume of Distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
These parameters help in understanding how the compound is absorbed, how widely it distributes in the body, and how quickly it is eliminated. nih.gov
Biodistribution Studies:
Biodistribution studies provide information on the localization of the compound in various tissues and organs. nih.gov For these studies, a radiolabeled version of this compound could be used. After administration of the labeled compound to animals, tissues such as the brain, liver, kidneys, lungs, and spleen would be collected at different time points. The amount of radioactivity in each tissue would be measured to determine the concentration of the compound.
This information is critical for identifying target organs for therapeutic action as well as potential sites of toxicity. nih.gov Understanding the biodistribution is also crucial for interpreting the pharmacological and toxicological findings. nih.gov
Based on a comprehensive search for scientific literature, it is not possible to provide a detailed article on the specific computational chemistry and molecular modeling approaches for the compound “this compound” as requested.
There is a lack of published research data specifically applying the outlined computational methods—Molecular Docking, Quantum Chemical Calculations (DFT, HOMO-LUMO), Pharmacophore Modeling, Molecular Dynamics Simulations, and in silico ADME Predictions—to this particular molecule.
Generating content for the requested sections without specific experimental or computational results for "this compound" would require speculation and would not meet the standards of a scientifically accurate and informative article. The methodologies mentioned are standard in computational drug discovery, but their application and results are unique to each specific compound and its biological target.
Therefore, the article cannot be generated in adherence to the strict requirements for accuracy and focus on the specified compound.
Q & A
Q. How can synthesis conditions for 2-[4-(3-Phenyl-propyl)-piperidin-1-yl]-ethanol be optimized to improve reaction efficiency and yield?
- Methodological Answer : Optimization involves evaluating solvents, bases, and temperatures. For example, dimethylformamide (DMF) enhances solubility of intermediates, while potassium carbonate (K₂CO₃) acts as a mild base to deprotonate reactants without inducing side reactions. Heating at 80°C overnight (as in ) balances reaction progression and minimizes decomposition. Systematic testing of alternative solvents (e.g., acetonitrile) or bases (e.g., cesium carbonate) under varying temperatures (50–100°C) can identify optimal conditions. Monitoring via TLC or LC-MS ensures real-time assessment of reaction completion .
Q. What characterization techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for verifying the piperidine ring, phenylpropyl chain, and ethanol moiety. For instance, distinct proton signals for the piperidine methylene groups (δ 2.10–1.48 ppm) and aromatic protons (δ 7.45–6.89 ppm) are diagnostic (). High-resolution mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl stretch ~3400 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can contradictions in NMR spectral data during structural elucidation be resolved?
- Methodological Answer : Spectral discrepancies often arise from dynamic processes (e.g., ring puckering in piperidine) or impurities. Deuterated solvents (e.g., DMSO-d₆ or CDCl₃) reduce signal splitting caused by proton exchange. 2D NMR techniques (e.g., NOESY) clarify spatial relationships between protons, such as distinguishing axial/equatorial positions in the piperidine ring. Comparative analysis with literature data (e.g., δ 4.72–4.62 ppm for ethanol-linked protons in ) and computational modeling (DFT-based chemical shift predictions) further validate assignments .
Q. What strategies are effective for establishing structure-activity relationships (SAR) of this compound in neurotensin receptor agonism?
- Methodological Answer : SAR studies require synthesizing analogs with systematic modifications (e.g., varying phenyl substituents, alkyl chain length, or ethanol group replacement). For example, fluorination at the cyclopropane moiety ( ) enhances metabolic stability, while methoxy groups on the phenyl ring modulate receptor binding affinity. In vitro assays (e.g., cAMP accumulation or calcium flux in HEK293 cells transfected with NTSR1) quantify agonist activity. Molecular docking using receptor homology models identifies critical interactions (e.g., hydrogen bonding with Ser³⁸⁴) .
Q. How can researchers assess the metabolic stability of this compound in preclinical studies?
- Methodological Answer : Conduct microsomal stability assays using liver microsomes (human or rodent) incubated with the compound. Monitor parent compound depletion via LC-MS/MS over time (t½ calculation). Phase I metabolites (e.g., hydroxylation at the piperidine ring) are identified using high-resolution mass spectrometry. Comparative studies with deuterated analogs (e.g., replacing labile hydrogens) or CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic hotspots. Parallel plasma stability tests rule out non-enzymatic degradation .
Data Contradiction and Experimental Design
Q. How should researchers address inconsistent biological activity data across cell-based assays for this compound?
- Methodological Answer : Inconsistencies may stem from cell line variability (e.g., receptor expression levels) or assay conditions. Standardize protocols by using isogenic cell lines, validating receptor density via flow cytometry, and controlling for serum components (e.g., albumin binding). Dose-response curves (IC₅₀/EC₅₀) and positive controls (e.g., known NTSR1 agonists) ensure assay reproducibility. Orthogonal assays (e.g., radioligand binding vs. functional β-arrestin recruitment) cross-verify activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
